1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride
Description
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is a piperazine derivative characterized by a 2-methoxy-substituted pyridine ring attached to the piperazine core, with three hydrochloride counterions enhancing its solubility and stability. This compound is synthesized through multi-step reactions involving NaBH3CN-mediated reductive amination and HCl-mediated deprotection steps, as outlined in Schemes 1 and 2 of and . Its structural features make it a candidate for pharmaceutical applications, particularly in receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFUTQCQYGHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable base and catalyst . The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Biological Activities
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride exhibits several notable biological activities:
- Antidepressant Effects : Research indicates that compounds similar to this structure may exhibit antidepressant properties through serotonin receptor modulation.
- CNS Activity : Its potential as a central nervous system agent has been explored, particularly in relation to disorders such as schizophrenia and anxiety .
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Applications in Research
The compound serves as a chemical building block in various research applications:
- Pharmaceutical Development : It is used as a precursor for synthesizing more complex pharmaceutical agents.
- Biological Interaction Studies : Interaction studies have shown that this compound can modulate receptor activity, which is crucial for drug development targeting specific pathways in diseases .
Clinical Relevance
Recent clinical studies have explored the implications of compounds similar to this compound in treating neurodegenerative diseases:
- Alzheimer's Disease : Compounds with similar structures have shown promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
- Schizophrenia Treatment : Investigations into serotonin receptor modulation have indicated potential benefits in managing symptoms associated with schizophrenia .
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride with analogous compounds:
Key Differentiators and Research Implications
Substituent-Driven Bioactivity : The 2-methoxypyridin-4-yl group in the target compound likely enhances π-π stacking and hydrogen bonding in biological targets compared to phenyl or pyrrolidinyl groups in analogs .
Pharmacokinetic Advantages : Fluorine-containing analogs (e.g., 1-(3-Fluoro-4-pyridinyl)piperazine trihydrochloride) show improved metabolic stability, whereas imidazole derivatives may face rapid clearance due to hepatic metabolism .
Therapeutic Potential: The target compound’s structural similarity to DPP-4 inhibitors and serotonin modulators suggests dual therapeutic applications, warranting further in vivo studies .
Biological Activity
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a methoxypyridine moiety, which contributes to its biological properties. The chemical formula is with a molecular weight of approximately 302.63 g/mol.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine scaffold is known for its versatility in drug design, often leading to compounds with diverse pharmacological profiles.
Antiproliferative Effects
Research indicates that compounds containing the piperazine structure exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar piperazine derivatives can inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells such as K562 leukemic cells .
Receptor Binding Affinity
The compound has been investigated for its binding affinity to aminergic receptors, which are critical in numerous physiological processes. The binding profile suggests that it may act as an antagonist or agonist depending on the specific receptor subtype targeted .
Table 1: Summary of Biological Activities
Study Example: Anticancer Activity
In a study focusing on the anticancer potential of piperazine derivatives, it was found that modifications to the piperazine ring can significantly enhance activity against specific cancer types. For example, compounds similar to this compound were shown to inhibit telomerase activity, leading to reduced viability in cancer cell lines such as Hela and SMMC-7721 .
Toxicological Assessment
Toxicological evaluations have indicated that while some piperazine derivatives exhibit promising therapeutic effects, they may also present toxicity risks. Acute toxicity studies are essential for understanding the safety profile of this compound .
Q & A
Q. What are the optimal synthetic routes for 1-(2-methoxypyridin-4-yl)piperazine trihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
Amidation/Coupling : Reacting 2-methoxypyridine-4-carboxylic acid with piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the primary piperazine-pyridine scaffold .
Salt Formation : Treating the free base with excess hydrochloric acid to yield the trihydrochloride salt, enhancing solubility and crystallinity .
- Purity Validation : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm molecular integrity via LC-MS (e.g., Agilent Masshunter software for exact mass) . Proton NMR (DMSO-d6) should resolve characteristic peaks: δ 8.1–8.2 ppm (pyridine protons), δ 3.8–4.1 ppm (piperazine and methoxy groups) .
Q. How does the trihydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The trihydrochloride form increases polarity, improving solubility in polar solvents (e.g., water, PBS). Stability testing under varying pH (4–9) and temperatures (4°C, 25°C) is critical. Use UV-Vis spectroscopy to monitor degradation (λ = 260–280 nm for aromatic systems) . For long-term storage, lyophilize and store at -20°C in inert atmospheres to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS receptor targeting?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors using radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT2A). Compare IC50 values with reference ligands .
- Structural Modifications : Introduce substituents at the methoxy group (e.g., halogenation, alkylation) or piperazine nitrogen (e.g., methyl, acetyl) to assess steric/electronic effects. Computational docking (AutoDock Vina) can predict binding affinities to receptor homology models .
- Data Interpretation : Use multivariate regression to correlate logP, pKa, and substituent bulk with activity. Note that lipophilic groups (e.g., trifluoromethyl) may enhance blood-brain barrier permeability but reduce solubility .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model-Specific Factors : Compare in vitro (e.g., HEK293 cells overexpressing target receptors) vs. in vivo (rodent behavioral assays) results. Differences may arise from metabolic stability (e.g., cytochrome P450-mediated oxidation) or protein binding .
- Dose-Response Analysis : Use Hill slope plots to identify non-linear pharmacokinetics. For example, reduced activity at higher doses may indicate off-target effects or receptor desensitization .
- Cross-Validation : Replicate studies with orthogonal methods (e.g., patch-clamp electrophysiology for ion channel effects vs. cAMP assays for GPCRs) .
Q. What strategies mitigate toxicity while retaining bioactivity in modified derivatives?
- Methodological Answer :
- Toxicity Profiling : Perform MTT assays on hepatocytes (HepG2) and cardiomyocytes (H9c2) to identify cytotoxic thresholds. Structural modifications like β-cyclodextrin encapsulation can reduce acute toxicity but may lower potency .
- Prodrug Design : Mask the piperazine amine with enzymatically cleavable groups (e.g., acetyl, tert-butoxycarbonyl) to improve bioavailability and reduce off-target interactions .
- In Silico Screening : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict mutagenicity and hERG channel inhibition early in development .
Key Recommendations for Researchers
- Synthesis : Prioritize salt formation under controlled HCl gas flow to avoid impurities .
- Biological Assays : Include positive controls (e.g., clozapine for 5-HT2A) and validate receptor expression levels in cell models .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
